ethyl {2-ethoxy-4-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
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Overview
Description
ETHYL 2-[4-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-ETHOXYPHENOXY]ACETATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-ETHOXYPHENOXY]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-(3-toluidino)ethyl with a thiazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-ETHOXYPHENOXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted phenoxy compounds .
Scientific Research Applications
ETHYL 2-[4-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-ETHOXYPHENOXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-ETHOXYPHENOXY]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazolidine ring and phenoxy group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2,4-DIOXO-2H-1,3-BENZOXAZINE-3(4H)-OCTANOATE: Similar structure with a benzoxazine ring instead of a thiazolidine ring.
INDOLE DERIVATIVES: Share similar biological activities and applications.
Uniqueness
ETHYL 2-[4-({2,4-DIOXO-3-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-ETHOXYPHENOXY]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C25H26N2O7S |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
ethyl 2-[2-ethoxy-4-[(E)-[3-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H26N2O7S/c1-4-32-20-12-17(9-10-19(20)34-15-23(29)33-5-2)13-21-24(30)27(25(31)35-21)14-22(28)26-18-8-6-7-16(3)11-18/h6-13H,4-5,14-15H2,1-3H3,(H,26,28)/b21-13+ |
InChI Key |
HVDDEJBXUJRUGU-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)OCC(=O)OCC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)OCC(=O)OCC |
Origin of Product |
United States |
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